
2-tert-Butyl-6-fluoro-N,N-dimethyl-1,3-benzoxazole-7-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-6-fluoro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide is a compound belonging to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazoles are bicyclic planar molecules that have been extensively used as starting materials for various mechanistic approaches in drug discovery .
Preparation Methods
The synthesis of 2-(tert-Butyl)-6-fluoro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide typically involves the cyclization of 2-aminophenol derivatives with sulfonamide precursors under specific reaction conditions. Common synthetic routes include the use of catalysts such as BF3·Et2O and solvents like 1,4-dioxane at reflux temperatures . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(tert-Butyl)-6-fluoro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include BF3·Et2O, 1,4-dioxane, hydrogen peroxide, and lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted benzoxazole derivatives.
Scientific Research Applications
2-(tert-Butyl)-6-fluoro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-6-fluoro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(tert-Butyl)-6-fluoro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide can be compared with other benzoxazole derivatives, such as:
2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide: This compound has similar structural features but differs in its halogen substitution, leading to different chemical and biological properties.
2-(tert-Butyl)-6-chloro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide: Another similar compound with a different halogen substitution, affecting its reactivity and applications.
The uniqueness of 2-(tert-Butyl)-6-fluoro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzoxazole derivatives.
Properties
CAS No. |
914638-47-4 |
|---|---|
Molecular Formula |
C13H17FN2O3S |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
2-tert-butyl-6-fluoro-N,N-dimethyl-1,3-benzoxazole-7-sulfonamide |
InChI |
InChI=1S/C13H17FN2O3S/c1-13(2,3)12-15-9-7-6-8(14)11(10(9)19-12)20(17,18)16(4)5/h6-7H,1-5H3 |
InChI Key |
GYSIBUKMMHSHPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)F)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



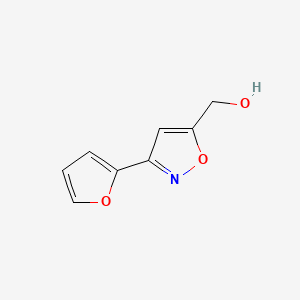

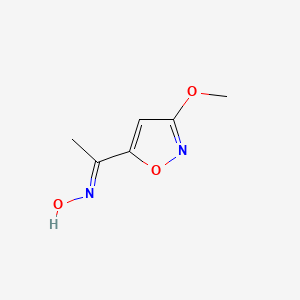
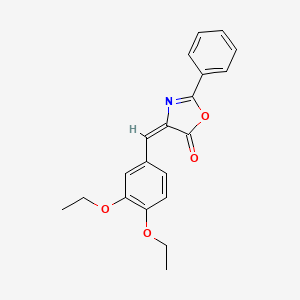

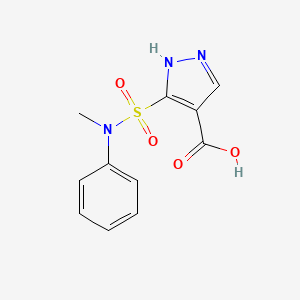

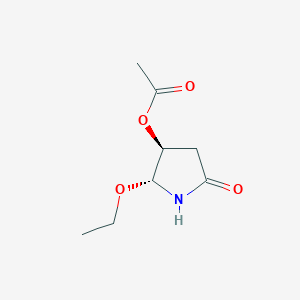
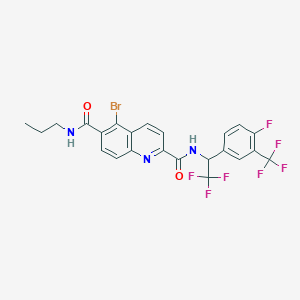
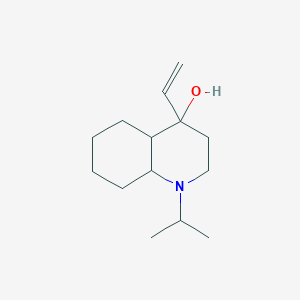

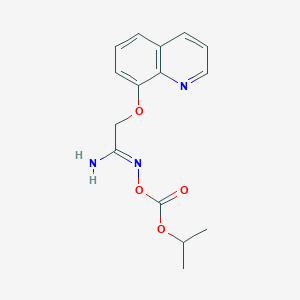
![5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12881989.png)
